molecular formula C12H19NO B2545664 4-(Benzylamino)-2-methylbutan-2-ol CAS No. 1490727-08-6

4-(Benzylamino)-2-methylbutan-2-ol

Cat. No. B2545664
CAS RN: 1490727-08-6
M. Wt: 193.29
InChI Key: GMKHFUSTODJFBW-UHFFFAOYSA-N
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Description

4-(Benzylamino)-2-methylbutan-2-ol, also known as BAM, is a chiral compound that belongs to the family of β-hydroxyamines. It has been widely used in scientific research due to its unique chemical properties and biological activities.

Scientific Research Applications

Antimicrobial Activity

The growth of bacteria, including Gram-positive Staphylococcus aureus and Staphylococcus epidermidis , was inhibited by 4-(benzylamino)butan-2-ol derivatives. These compounds demonstrated significant potential as antimicrobial agents . Further studies could explore their efficacy against other pathogens.

Synthetic Methodology

While the synthetic route for these compounds is not entirely novel, this study provides a comprehensive characterization of the newly synthesized derivatives. Previous procedures were applied, but the specific compounds (amines and hydrobromides) had not been obtained until now . Researchers can explore modifications to enhance yield and efficiency.

Structure-Activity Relationship (SAR) Studies

Systematically varying the substituents on the benzylamino group and the alkyl chain could lead to insights into SAR. By correlating structural features with biological activity, researchers can design more potent derivatives.

properties

IUPAC Name

4-(benzylamino)-2-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-12(2,14)8-9-13-10-11-6-4-3-5-7-11/h3-7,13-14H,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKHFUSTODJFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCNCC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzylamino)-2-methylbutan-2-ol

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